molecular formula C24H29N7O B1435339 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one CAS No. 2204863-06-7

8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one

Cat. No. B1435339
M. Wt: 431.5 g/mol
InChI Key: BAMRZESJXFABIT-UHFFFAOYSA-N
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Description

The compound “8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one” is a complex organic molecule. It is also known as N- (6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido [2,3-d]pyrimidin-2-yl)-N- (5- (piperazin-1-yl)pyridin-2-yl)nitrous amide .

Scientific Research Applications

Quality Control and Synthesis

The compound is used in the quality control of palbociclib, a drug indicated for breast cancer treatment. In a study, it was separated from the bulk drug and identified as a related substance. The study explored its synthesis and structure elucidation, enhancing the understanding of palbociclib's quality control (Du, 2015).

Drug Impurity Analysis

In another research, it was identified as a process-related impurity in palbociclib. The study developed a method for the determination of impurities in palbociclib, which is critical for ensuring the drug's quality and safety (Ma et al., 2016).

Protonation and Structure Study

A theoretical study focused on the geometry, protonation, and chemical shifts of this compound. It was found that in the active site of its target enzyme, the compound exists as a cation protonated on the nitrogen atom of the pyridine ring. This research contributes to the understanding of its behavior in biological systems (Alkorta & Elguero, 2014).

Application in Cancer Therapy and Imaging

The compound has been evaluated for its potential in cancer therapy. Specifically, it was studied as a Cdk4 inhibitor for tumor cell treatment and tumor imaging, highlighting its role in inhibiting cell proliferation pathways in neoplasias (Graf et al., 2009).

Blood-Brain Barrier Studies

Its interaction with the blood-brain barrier was studied in the context of treating brain tumors. The study investigated the mechanisms limiting the effectiveness of palbociclib therapy in an orthotopic xenograft model, providing insights into drug delivery challenges in brain cancer treatment (Parrish et al., 2015).

properties

IUPAC Name

8-cyclopentyl-6-ethenyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-3-19-16(2)20-15-27-24(29-22(20)31(23(19)32)17-6-4-5-7-17)28-21-9-8-18(14-26-21)30-12-10-25-11-13-30/h3,8-9,14-15,17,25H,1,4-7,10-13H2,2H3,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMRZESJXFABIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one

CAS RN

2204863-06-7
Record name 8-Cyclopentyl-6-ethenyl-5-methyl-2-((5-(1-piperazinyl)-2-pyridinyl)amino)pyrido(2,3-d)pyrimidin-7(8H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204863067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-CYCLOPENTYL-6-ETHENYL-5-METHYL-2-((5-(1-PIPERAZINYL)-2-PYRIDINYL)AMINO)PYRIDO(2,3-D)PYRIMIDIN-7(8H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F76457EUS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 2
Reactant of Route 2
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 3
Reactant of Route 3
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 4
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 5
Reactant of Route 5
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one
Reactant of Route 6
8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one

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